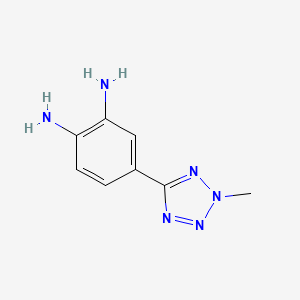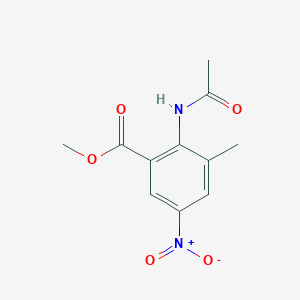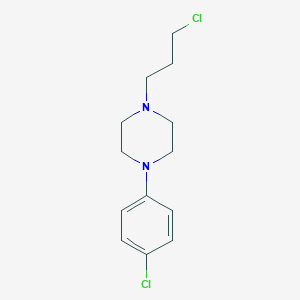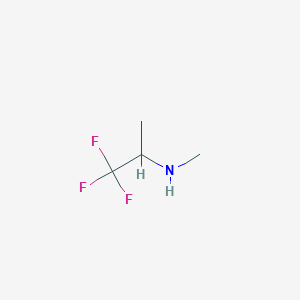![molecular formula C16H28O4 B3055227 Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]- CAS No. 63439-30-5](/img/structure/B3055227.png)
Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]-
Vue d'ensemble
Description
Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]- is a chemical compound with the molecular formula C16H28O4. It is a derivative of dodecanoic acid, also known as lauric acid, which is a saturated fatty acid commonly found in various plant and animal fats. This compound is characterized by the presence of a 2-methyl-1-oxo-2-propenyl group attached to the dodecanoic acid backbone, making it an ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]- typically involves the esterification of dodecanoic acid with 2-methyl-1-oxo-2-propenyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed over a solid acid catalyst at elevated temperatures and pressures to achieve high conversion rates. The product is then separated and purified using techniques such as distillation and chromatography.
Types of Reactions:
Oxidation: Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Applications De Recherche Scientifique
Chemistry: Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]- is used as a building block in organic synthesis. It is employed in the preparation of various polymers and copolymers due to its reactive ester group.
Biology: In biological research, this compound is used to study the effects of fatty acid derivatives on cellular processes. It is also used in the synthesis of bioactive molecules that can modulate biological pathways.
Medicine: The compound has potential applications in drug delivery systems. Its ester group can be hydrolyzed in vivo to release active pharmaceutical ingredients in a controlled manner.
Industry: In the industrial sector, dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]- is used in the production of surfactants, lubricants, and plasticizers. It is also used as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]- involves the hydrolysis of the ester bond to release dodecanoic acid and 2-methyl-1-oxo-2-propenyl alcohol. The released dodecanoic acid can interact with cellular membranes, affecting their fluidity and permeability. The 2-methyl-1-oxo-2-propenyl alcohol can participate in various biochemical pathways, influencing cellular metabolism and signaling.
Comparaison Avec Des Composés Similaires
Lauric Acid (Dodecanoic Acid): A saturated fatty acid with a similar carbon chain length but without the ester group.
Myristic Acid: A saturated fatty acid with a longer carbon chain (14 carbons) and no ester group.
Palmitic Acid: A saturated fatty acid with a 16-carbon chain and no ester group.
Uniqueness: Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]- is unique due to the presence of the 2-methyl-1-oxo-2-propenyl ester group, which imparts distinct chemical reactivity and potential biological activity. This ester group allows the compound to participate in a wider range of chemical reactions compared to its saturated fatty acid counterparts.
Propriétés
IUPAC Name |
12-(2-methylprop-2-enoyloxy)dodecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O4/c1-14(2)16(19)20-13-11-9-7-5-3-4-6-8-10-12-15(17)18/h1,3-13H2,2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIHLMXBJJSFCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512203 | |
| Record name | 12-[(2-Methylacryloyl)oxy]dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63439-30-5 | |
| Record name | 12-[(2-Methylacryloyl)oxy]dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(dimethylamino)ethyl]-2-methylpropanamide](/img/structure/B3055151.png)



![3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3055159.png)

![Dodecanedioic acid, bis[2-(2-hydroxybenzoyl)hydrazide]](/img/structure/B3055162.png)
![[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3055164.png)

